3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a morpholine moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions, often using catalysts or specific solvents to facilitate the reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide: This compound has a similar structure but lacks the benzofuran ring.
Methyl {[2-(4-morpholinyl)ethyl]amino}acetate: This compound has a similar morpholine moiety but differs in the rest of the structure.
Uniqueness
3-Methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H20N2O3/c1-12-13-4-2-3-5-14(13)21-15(12)16(19)17-6-7-18-8-10-20-11-9-18/h2-5H,6-11H2,1H3,(H,17,19) |
InChI Key |
ZRYCAZZLWYIUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
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